![molecular formula C11H13N B2745334 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] CAS No. 1304598-29-5](/img/structure/B2745334.png)

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

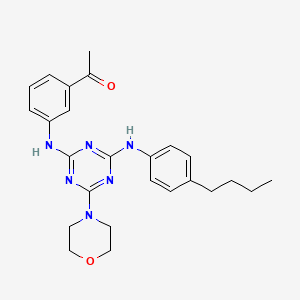

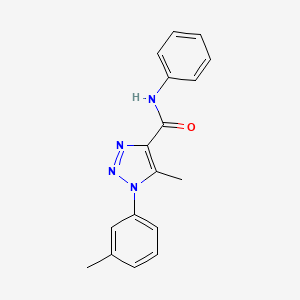

“2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]” is a chemical compound with the molecular formula C11H14ClN . It is a brown-yellow solid .

Molecular Structure Analysis

The InChI code for “2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]” is 1S/C11H13N.ClH/c1-2-4-10-9 (3-1)11 (5-6-11)7-8-12-10;/h1-4,12H,5-8H2;1H . This indicates that the molecule consists of a cyclopropane ring fused with a quinoline ring.Physical and Chemical Properties Analysis

“2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]” is a brown-yellow solid . It has a molecular weight of 195.69 .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis and chemical transformation of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives, including the cyclopropa[c]quinoline-7b-carboxylic acid, utilize diastereoselective cyclopropanation reactions. This process is significant for producing novel compounds with potential biological activities, as indicated by their complex molecular structures (Yong et al., 2007). Similarly, N-functionalized spirodihydroquinolines exhibit unique transformations in strong acid media, leading to products with distinct pharmacological potentials (Kouznetsov et al., 2003).

Conformational Analysis

Research on the conformational preferences of compounds such as 2,2-dichloro-1'-formyl-3',4'-dihydrospiro[cyclopropane-1,2'(1'H)-quinoline] sheds light on the rotational barriers around amide C–N bonds. These studies are crucial for understanding the molecular behavior that could influence the pharmacological properties of related compounds (Suezawa et al., 1983).

Photophysical and Biological Properties

The photophysical studies of spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] demonstrate significant emission properties, suggesting their application in developing optical materials or biological markers (Silva et al., 2021). Furthermore, the biological evaluation of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] as tacrine hybrids highlights their potential in addressing neurological disorders through inhibition of acetylcholinesterase (AChE) (Bonacorso et al., 2015).

Chemical Transformations

The palladium(0)-catalyzed functionalization of cyclopropane C–H bonds for synthesizing quinoline and tetrahydroquinoline derivatives showcases advanced methods in organic synthesis that enable the creation of complex molecules potentially useful in various chemical and pharmacological studies (Rousseaux et al., 2012).

Novel Synthesis Approaches

Innovative methods for synthesizing dihydrospiro[(1H)quinoline-2,1′-cyclohexane] derivatives through internal Friedel‐Crafts alkene alkylation provide new pathways for accessing structurally complex spirocyclic compounds. These synthetic strategies are pivotal for expanding the chemical space of spirocyclic quinolines with potential application in drug discovery and development (Kouznetsov et al., 2005).

Propiedades

IUPAC Name |

spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-10-9(3-1)11(5-6-11)7-8-12-10/h1-4,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHFVUIJOYMULN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCNC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2745254.png)

![N'-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2745256.png)

![4-chloro-N-(3-acetamidophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2745260.png)

![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)

![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)

![2-{[(4-Ethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)

![3-(3-chlorophenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2745272.png)

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)

![1-(3-chlorophenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)